molecular formula C11H12ClN3O2 B13616413 2-(5-((4-Chlorophenoxy)methyl)-1,2,4-oxadiazol-3-yl)ethan-1-amine

2-(5-((4-Chlorophenoxy)methyl)-1,2,4-oxadiazol-3-yl)ethan-1-amine

Cat. No.: B13616413
M. Wt: 253.68 g/mol
InChI Key: KVKAVHHZGHXOIA-UHFFFAOYSA-N
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Description

2-(5-((4-Chlorophenoxy)methyl)-1,2,4-oxadiazol-3-yl)ethan-1-amine is a chemical compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a chlorophenoxy group, an oxadiazole ring, and an ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-((4-Chlorophenoxy)methyl)-1,2,4-oxadiazol-3-yl)ethan-1-amine typically involves the reaction of 4-chlorophenol with chloroacetonitrile to form 4-chlorophenoxyacetonitrile. This intermediate is then reacted with hydrazine hydrate to yield 4-chlorophenoxyacetohydrazide.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-((4-Chlorophenoxy)methyl)-1,2,4-oxadiazol-3-yl)ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or the chlorophenoxy group.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the oxadiazole ring, while substitution reactions may result in the formation of various substituted derivatives .

Scientific Research Applications

2-(5-((4-Chlorophenoxy)methyl)-1,2,4-oxadiazol-3-yl)ethan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-((4-Chlorophenoxy)methyl)-1,2,4-oxadiazol-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may influence cellular processes such as apoptosis and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)ethylamine: Shares the chlorophenyl group but lacks the oxadiazole ring.

    4-(4-Chloro-3-(trifluoromethyl)phenyl)-4-piperidinol: Contains a similar chlorophenyl group but has a different core structure.

Uniqueness

2-(5-((4-Chlorophenoxy)methyl)-1,2,4-oxadiazol-3-yl)ethan-1-amine is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties.

Biological Activity

The compound 2-(5-((4-Chlorophenoxy)methyl)-1,2,4-oxadiazol-3-yl)ethan-1-amine is a derivative of oxadiazole, a class of compounds known for their diverse biological activities. This article focuses on the biological activity of this specific compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C11H12ClN3O2
  • Molecular Weight : 239.68 g/mol

The biological activity of oxadiazole derivatives often involves interactions with various biological targets, including enzymes and receptors. The presence of the 4-chlorophenoxy group enhances the lipophilicity and bioavailability of the compound, potentially increasing its efficacy against various pathogens.

Antimicrobial Activity

Recent studies have demonstrated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, including vancomycin-resistant strains. This suggests a potential role in treating resistant infections .

Cytotoxicity

The cytotoxic profile of this compound has been evaluated in various cancer cell lines:

  • Cytotoxic Effects : Preliminary results indicate low cytotoxicity to primary porcine monocyte-derived macrophages, suggesting selective toxicity towards cancer cells while sparing normal cells .

Study 1: Antimicrobial Efficacy

A study conducted on a series of oxadiazole derivatives revealed that those containing the 4-chlorophenoxy group exhibited enhanced antibacterial activity compared to their unsubstituted counterparts. The compound was particularly effective against resistant strains of E. faecalis and showed comparable efficacy to clinically used antibiotics .

Study 2: Structure–Activity Relationship (SAR)

Research into the structure–activity relationship (SAR) indicated that modifications on the oxadiazole ring significantly influence biological activity. Compounds with electron-withdrawing groups like chlorine showed increased potency against bacterial strains and cancer cells .

Data Summary

Biological Activity Effectiveness Target Organisms/Cells
AntibacterialEffective against S. aureus and E. faecalisGram-positive bacteria
CytotoxicityLow cytotoxicity to macrophagesCancer cell lines
Structure–Activity RelationshipEnhanced activity with chlorinated derivativesVarious bacterial strains

Properties

Molecular Formula

C11H12ClN3O2

Molecular Weight

253.68 g/mol

IUPAC Name

2-[5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]ethanamine

InChI

InChI=1S/C11H12ClN3O2/c12-8-1-3-9(4-2-8)16-7-11-14-10(5-6-13)15-17-11/h1-4H,5-7,13H2

InChI Key

KVKAVHHZGHXOIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCC2=NC(=NO2)CCN)Cl

Origin of Product

United States

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